molecular formula C22H22BrN3O4S B11220126 N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11220126
M. Wt: 504.4 g/mol
InChI Key: KVMRMIZNZRVXPH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic quinazolinone derivative characterized by a benzodioxole moiety linked via a hexanamide chain to a 6-bromo-substituted quinazolinone core. This compound’s structural complexity arises from the integration of a sulfanylidene group at position 2 and a bromo substituent at position 6 of the quinazolinone ring. Such substitutions are critical for modulating biological activity, particularly in enzyme inhibition (e.g., kinase targets) and metabolic stability .

Properties

Molecular Formula

C22H22BrN3O4S

Molecular Weight

504.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H22BrN3O4S/c23-15-6-7-17-16(11-15)21(28)26(22(31)25-17)9-3-1-2-4-20(27)24-12-14-5-8-18-19(10-14)30-13-29-18/h5-8,10-11H,1-4,9,12-13H2,(H,24,27)(H,25,31)

InChI Key

KVMRMIZNZRVXPH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant case studies.

Chemical Characteristics

The compound's structure can be broken down as follows:

PropertyDetails
Molecular Formula C24H18BrN3O4S
Molecular Weight 524.39 g/mol
SMILES Notation C(c1ccc2c(c1)OCO2)NC(c1ccc(CN2C(c3cc(ccc3NC2=S)[Br])=O)cc1)=O
InChI Key QNONRTWCJYFMTM-UHFFFAOYSA-N
LogP 4.709
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly protein kinases. The quinazoline moiety is known to exhibit inhibitory effects on specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases.

Research indicates that compounds with similar structures have shown high selectivity for Src family kinases (SFKs), which are implicated in tumor growth and metastasis. For instance, derivatives of quinazoline have been reported to inhibit c-Src and Abl enzymes at low nanomolar concentrations, leading to significant antitumor effects in preclinical models .

In Vitro Studies

In vitro studies evaluating the cytotoxicity of this compound against various cancer cell lines have shown promising results. The compound demonstrated a dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazoline derivatives, including the target compound, reported significant anticancer activity against breast and lung cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis .

Case Study 2: Selectivity for Kinases

Another research highlighted the selectivity of related compounds for SFKs over other protein kinases. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy in cancer treatments .

Comparison with Similar Compounds

Key Observations :

  • The morpholinyl group in introduces a heterocyclic amine, likely improving aqueous solubility due to its polar oxygen atoms.
  • The chloro and methyl substituents in reduce molecular weight significantly, favoring lipophilicity and membrane permeability.

Physicochemical Properties

  • Solubility : The morpholinyl analog is predicted to exhibit higher aqueous solubility than the bromo-substituted target compound due to the hydrophilic morpholine ring.
  • Thermal Stability : The target compound’s bromo group may confer higher thermal stability compared to the chloro analog , as bromine’s larger atomic radius strengthens van der Waals interactions in the crystal lattice.
  • Spectroscopic Signatures :
    • The sulfanylidene group (C=S) in the target compound and shows IR absorption near 1155–1345 cm⁻¹, consistent with sulfur-oxygen interactions .
    • ¹H-NMR : The benzodioxole protons in the target compound resonate near δ 6.8–7.2 ppm, whereas the morpholinyl protons in appear as a multiplet near δ 3.5–3.7 ppm .

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